2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone
CAS No.:
Cat. No.: VC13395645
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2S |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 2-[cyclopropyl(2-hydroxyethyl)amino]-1-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C11H15NO2S/c13-6-5-12(9-3-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2 |
| Standard InChI Key | QCRWHBUXSFLUCR-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC(=O)C2=CC=CS2 |
| Canonical SMILES | C1CC1N(CCO)CC(=O)C2=CC=CS2 |
Introduction
Overview of Key Findings
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone (CAS: 1247601-46-2) is a thiophene-derived compound with a molecular formula of and a molecular weight of 225.31 g/mol . Its structure combines a thiophene ring, a cyclopropyl group, and a hydroxyethylamino side chain, making it a versatile scaffold for pharmaceutical research. This compound is primarily investigated for its potential in enzyme inhibition and bioactive molecule design, though detailed pharmacological data remain limited .
Chemical Identity and Structural Features
Molecular Structure
The compound features:
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Thiophene ring: A sulfur-containing aromatic heterocycle at position 1.
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Cyclopropyl group: A three-membered cycloalkane attached via an amino group.
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Hydroxyethylamino side chain: Provides hydrophilicity and potential hydrogen-bonding interactions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.31 g/mol | |
| SMILES | ||
| IUPAC Name | 2-[cyclopropyl(2-hydroxyethyl)amino]-1-thiophen-2-ylethanone |
Synthesis and Analytical Characterization
Example Pathway (Hypothetical):
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Thiophene Acylation: Friedel-Crafts acylation to introduce the ketone group.
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Amino Group Functionalization: Reaction with cyclopropylamine and ethylene oxide to form the hydroxyethylamino side chain .
Analytical Confirmation
Physicochemical Properties
Note: Experimental data for melting/boiling points and density are unreported in available literature .
| Analog Structure | Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| RTI-13951-33 (Thiophene) | 209 nM | GPR88 receptor | |
| Thiophenfurin | 0.4 μg/mL | Anticancer |
Applications in Drug Development
Therapeutic Areas
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Central Nervous System (CNS): Brain-penetrant agonists for addiction therapy (e.g., alcohol dependence) .
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Oncology: Thiophene-based inhibitors in preclinical trials .
Future Research Directions
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